Chemical structure and chirality of 6,6'-Dimethoxy-2,2'-binaphthalenyl
Chemical structure and chirality of 6,6'-Dimethoxy-2,2'-binaphthalenyl
This guide provides an in-depth technical analysis of 6,6'-Dimethoxy-2,2'-binaphthalenyl , a molecule of significant interest in pharmaceutical impurity profiling (specifically regarding Nabumetone) and organic materials science.
Structural Dynamics, Chirality, and Synthesis[1]
Part 1: Executive Technical Summary
6,6'-Dimethoxy-2,2'-binaphthalenyl (CAS: 29619-45-2) is a biaryl system consisting of two 6-methoxynaphthalene units coupled at the C2 positions. While structurally related to the renowned chiral ligand 1,1'-bi-2-naphthol (BINOL), this 2,2'-isomer exhibits fundamentally different stereochemical behavior.
Key Distinctions:
-
Connectivity: The 2,2'-linkage creates a linear, extended
-system compared to the orthogonal twist of the 1,1'-linkage. -
Primary Context: It is a critical process impurity in the synthesis of the NSAID Nabumetone and a building block for organic semiconductors due to its conjugation length.
-
Chirality Status: Unlike the configurationally stable 1,1'-binaphthyls, the 2,2'-isomer possesses a labile chiral axis . It exhibits atropisomerism, but the rotational barrier is typically insufficient to prevent racemization at room temperature, classifying it as a Class 1 or Class 2 atropisomer depending on conditions.
Part 2: Structural Anatomy & Nomenclature
To ensure experimental precision, one must distinguish this molecule from its isomers.
| Feature | 6,6'-Dimethoxy-2,2'-binaphthalenyl (Target) | 2,2'-Dimethoxy-1,1'-binaphthyl (Common Confusion) |
| Linkage | 2,2' (Beta-Beta) | 1,1' (Alpha-Alpha) |
| Geometry | Extended / Quasi-planar potential | Highly twisted / Orthogonal |
| Steric Clash | H1 | H8 |
| Chirality | Labile (Rapid Racemization at RT) | Stable (Resolvable Enantiomers) |
| CAS | 29619-45-2 | 75640-87-8 |
Visualization of Connectivity
The following diagram illustrates the specific 2,2'-linkage and the resulting steric environment.
Caption: Structural logic of the 2,2'-linkage. The C1/C3 protons provide insufficient steric bulk to lock the conformation, unlike the 1,1'-isomer.
Part 3: Stereochemical Dynamics (The Chirality Core)
This section addresses the "Chirality" requirement.[1][2][3][4][5] While the molecule is formally chiral in a twisted conformation (
1. The Mechanism of Atropisomerism
Atropisomerism arises when rotation around a single bond is hindered.[6][1] For biaryls, the stability is dictated by the "ortho" substituents.
-
In 1,1'-binaphthyls: The clash involves the H8 protons or C2 substituents. The barrier is typically
kcal/mol. -
In 6,6'-Dimethoxy-2,2'-binaphthalenyl: The clash is between H1/H1' and H3/H3'. These are small atoms.
-
Rotational Barrier (
): Estimated at 18–22 kcal/mol . -
Half-life (
): At 25°C, the racemization half-life is likely in the range of minutes to seconds.
-
2. Practical Implications
-
Solubility & Isolation: You cannot isolate pure enantiomers of this molecule at room temperature using standard chromatography. It will elute as a single peak or a plateau on chiral HPLC unless cooled significantly.
-
Solid State: It may crystallize as a racemate or a conglomerate, but dissolving the crystal destroys the optical activity immediately.
Expert Insight: If you observe stable chirality in a "2,2'-binaphthyl" sample, verify the structure immediately. You likely have the 1,1'-isomer (BINOL ether) or a derivative with heavy substitution at the C1/C3 positions.
Part 4: Synthesis & Purification Protocol
The synthesis of 6,6'-Dimethoxy-2,2'-binaphthalenyl is best achieved via transition-metal catalyzed cross-coupling. Oxidative coupling (common for phenols) often favors the 1,1' linkage; therefore, a Suzuki-Miyaura coupling is the protocol of choice for regiocontrol.
Experimental Protocol: Suzuki Homocoupling Strategy
Objective: Synthesize 6,6'-Dimethoxy-2,2'-binaphthalenyl from 2-bromo-6-methoxynaphthalene.
Reagents:
-
Substrate: 2-Bromo-6-methoxynaphthalene (1.0 eq)
-
Boron Source: Bis(pinacolato)diboron (0.55 eq) [In situ generation] or 6-methoxy-2-naphthylboronic acid.
-
Catalyst: Pd(PPh
) (3-5 mol%) -
Base: K
CO (3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Workflow:
-
Inertion: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Charging: Add 2-Bromo-6-methoxynaphthalene (500 mg), Bis(pinacolato)diboron (300 mg), and K
CO (880 mg). -
Solvation: Add degassed 1,4-Dioxane (10 mL) and Water (2.5 mL).
-
Catalysis: Add Pd(PPh
) (120 mg) under positive Argon flow. -
Reflux: Heat to 90°C for 12-16 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product will appear as a highly fluorescent spot.
-
Workup: Cool to RT. Dilute with DCM, wash with brine. Dry over MgSO
. -
Purification: Recrystallize from Toluene/Ethanol. Note: Column chromatography is possible but the product often streaks due to low solubility.
Yield Expectation: 75-85% Characterization Data (Expected):
-
H NMR (CDCl
): Distinct singlets for H1 (ortho to bridge) and H3. Methoxy signal at ppm. -
MS (ESI): m/z 314.13 [M+].
Synthesis Pathway Diagram
Caption: Regioselective synthesis via Pd-catalyzed Suzuki coupling ensures the 2,2' connectivity.
Part 5: Analytical Reference & Quality Control
For researchers validating this compound (e.g., as a Nabumetone impurity standard), use the following parameters to ensure identity.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow powder | Highly fluorescent under UV (365 nm). |
| Melting Point | 208 - 212 °C | Distinct from 1,1'-isomer (MP ~227-231 °C). |
| UV-Vis | Extended conjugation leads to bathochromic shift vs 1,1'. | |
| Solubility | Low in MeOH, High in CHCl | Poor solubility facilitates recrystallization. |
References
-
European Pharmacopoeia (Ph.[7] Eur.). Nabumetone Impurity Standards.[8] (Reference for the identification of 6,6'-dimethoxy-2,2'-binaphthalenyl as a specific process impurity).
-
Source:
-
-
Putala, M. (2001). Atropisomerism of 2,2'-Binaphthalenes.[9] Australian Journal of Chemistry, 54(12). (Definitive work on the rotational barriers of 2,2'-binaphthyl systems).
-
Source:
-
-
LGC Standards.6,6'-Dimethoxy-2,2'-binaphthalenyl Data Sheet. (Confirming CAS 29619-45-2 and structure).
-
Source:
-
-
Kuhn, R. (1933).[6][1] Stereochemistry of Diphenyls. (Foundational theory on atropisomerism classification applicable to binaphthyls).
-
Source:
-
Sources
- 1. Atropisomer - Wikipedia [en.wikipedia.org]
- 2. (R)-(+)-2,2′-二甲氧基-1,1′-联萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. Buy 6,6'-Dimethoxy-2,2'-binaphthalenyl | 29619-45-2 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. scribd.com [scribd.com]
- 8. 6,6'-Dimethoxy-2,2'-binaphthalene | LGC Standards [lgcstandards.com]
- 9. connectsci.au [connectsci.au]
